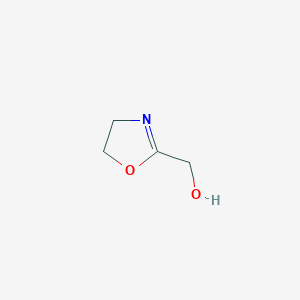

(4,5-Dihydro-oxazol-2-yl)-methanol

Description

(4,5-Dihydro-oxazol-2-yl)-methanol is an oxazoline derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms, with a hydroxymethyl (-CH₂OH) substituent at the 2-position. Oxazolines are widely recognized for their versatility in organic synthesis, catalysis, and coordination chemistry due to their electron-rich nature and ability to act as ligands .

Properties

IUPAC Name |

4,5-dihydro-1,3-oxazol-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-4-5-1-2-7-4/h6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZBIEHZUCEYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-oxazol-2-yl)-methanol typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the condensation of amino alcohols with carboxylic acids under dehydrating conditions to form the oxazoline ring . Another approach involves the ring-opening of oxazolines under Lewis acid catalysis .

Industrial Production Methods

Industrial production methods for (4,5-Dihydro-oxazol-2-yl)-methanol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydro-oxazol-2-yl)-methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles, which are aromatic compounds.

Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic reagents like organolithium compounds are often employed.

Major Products

Oxidation: Oxazoles are the major products formed from the oxidation of (4,5-Dihydro-oxazol-2-yl)-methanol.

Reduction: Various reduced forms of the oxazoline ring.

Substitution: Substituted oxazolines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

(4,5-Dihydro-oxazol-2-yl)-methanol has shown potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing:

- Antimicrobial Agents: Research indicates that derivatives of oxazoles possess antibacterial and antifungal activities. For instance, studies have demonstrated that compounds containing the oxazole ring can inhibit the growth of pathogenic bacteria and fungi, suggesting their potential as therapeutic agents against infections .

- Anti-inflammatory Drugs: The compound's ability to modulate immune responses has been investigated in the context of inflammatory diseases. Experimental models have shown that oxazole derivatives can suppress pro-inflammatory cytokines, indicating their utility in treating conditions like colitis and other inflammatory bowel diseases .

Organic Synthesis

In synthetic chemistry, (4,5-Dihydro-oxazol-2-yl)-methanol serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for:

- C–H Functionalization: The compound can be employed as a catalyst or reagent in C–H functionalization reactions, facilitating the formation of C–N and C–C bonds under mild conditions .

- Synthesis of Heterocycles: It can be utilized in the construction of diverse heterocyclic compounds through cyclization reactions, expanding the library of available chemical entities for research and development purposes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several oxazole derivatives, including (4,5-Dihydro-oxazol-2-yl)-methanol. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Case Study 2: Anti-inflammatory Effects

In an experimental model of colitis induced by oxazolone, researchers administered (4,5-Dihydro-oxazol-2-yl)-methanol and observed a marked reduction in inflammation markers compared to control groups. The study highlighted its role in modulating immune responses via CD1d-dependent pathways, suggesting its potential as a therapeutic agent for inflammatory bowel diseases .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of antimicrobial agents | Inhibition of pathogenic bacteria |

| Anti-inflammatory drugs | Suppression of pro-inflammatory cytokines | |

| Organic Synthesis | C–H functionalization | Formation of C–N and C–C bonds |

| Synthesis of heterocycles | Expansion of chemical libraries |

Mechanism of Action

The mechanism of action of (4,5-Dihydro-oxazol-2-yl)-methanol depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity . The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations:

- Reactivity: Sulfonic acid-substituted oxazolines () exhibit higher acidity, making them suitable for electrophilic substitutions, whereas methanol-substituted variants may favor nucleophilic reactions .

- Coordination Chemistry: Isobutyl-substituted oxazolines form stable zinc complexes (), suggesting that (4,5-Dihydro-oxazol-2-yl)-methanol could similarly act as a ligand, albeit with altered solubility and steric profiles .

Biological Activity

(4,5-Dihydro-oxazol-2-yl)-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

The chemical structure of (4,5-Dihydro-oxazol-2-yl)-methanol features an oxazole ring, which contributes to its reactivity and biological activity. The presence of hydroxymethyl groups enhances its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that (4,5-Dihydro-oxazol-2-yl)-methanol exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.

- Antioxidant Properties : The compound shows significant free radical scavenging activity, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate that (4,5-Dihydro-oxazol-2-yl)-methanol may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The mechanisms by which (4,5-Dihydro-oxazol-2-yl)-methanol exerts its biological effects are still being elucidated. However, it is believed to interact with specific enzymes and receptors involved in metabolic pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes associated with inflammation and microbial metabolism.

- Receptor Interaction : It is hypothesized that (4,5-Dihydro-oxazol-2-yl)-methanol interacts with cellular receptors that mediate oxidative stress responses.

Case Studies

Several studies have evaluated the biological activity of (4,5-Dihydro-oxazol-2-yl)-methanol:

-

Antimicrobial Study : A study tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL for both bacteria, demonstrating its potential as an antibacterial agent .

Pathogen MIC (mg/mL) Staphylococcus aureus 0.5 Escherichia coli 0.5 -

Antioxidant Evaluation : Using the DPPH assay, the antioxidant capacity was measured with an IC50 value of 15 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like quercetin .

Compound IC50 (µg/mL) Quercetin 10.24 (4,5-Dihydro-oxazol-2-yl)-methanol 15 - Anti-inflammatory Research : A study assessed the effect of the compound on cytokine production in vitro. Results showed a significant reduction in IL-6 and TNF-alpha levels when treated with (4,5-Dihydro-oxazol-2-y)-methanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.